N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide
CAS No.: 1037-51-0
Cat. No.: VC10990144
Molecular Formula: C12H14N4O3S2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037-51-0 |
|---|---|
| Molecular Formula | C12H14N4O3S2 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C12H14N4O3S2/c1-3-11-14-15-12(20-11)16-21(18,19)10-6-4-9(5-7-10)13-8(2)17/h4-7H,3H2,1-2H3,(H,13,17)(H,15,16) |
| Standard InChI Key | UPRXAKRITNJEII-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
| Canonical SMILES | CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
N-(4-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide (CAS No. 1037-51-0) belongs to the class of sulfonamide-bearing thiadiazoles. Its IUPAC name, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide, reflects the presence of three key moieties:
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A 1,3,4-thiadiazole ring substituted with an ethyl group at position 5.
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A sulfonamide bridge (-SO-NH-) linking the thiadiazole to a phenyl ring.
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An acetamide group (-NH-CO-CH) attached to the para position of the phenyl ring .
The molecular formula is CHNOS, with a molecular weight of 326.4 g/mol . The compound’s exact mass is 326.051 g/mol, and its topological polar surface area (PSA) is 137.67 Å, indicating moderate solubility in polar solvents .
Table 1: Key Molecular Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multi-step reactions:
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Thiadiazole Ring Formation:
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Sulfonylation:
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The thiadiazole amine reacts with 4-acetamidobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bridge.
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Acetylation:
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Thiadiazole formation | Thiosemicarbazide, HSO, Δ |
| 2 | Sulfonamide coupling | 4-Acetamidobenzenesulfonyl chloride, pyridine |
| 3 | Purification | Recrystallization (ethanol/water) |
Yield and Optimization
Reported yields for analogous thiadiazole sulfonamides range from 60–75%, depending on reaction conditions . Optimization strategies include:
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Using microwave-assisted synthesis to reduce reaction times.
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Employing green solvents (e.g., ethanol) to enhance sustainability.
| Compound | Cancer Cell Line | IC/GI |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)... | SK-MEL-2 (melanoma) | 4.27 µg/mL |
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole | HCT15 (colon) | 8.12 µg/mL |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action, particularly its interaction with bacterial DHPS and carbonic anhydrases.
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Structure-Activity Relationships (SAR): Modify substituents (e.g., replacing ethyl with fluorinated groups) to enhance potency.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
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